Bienvenue dans la boutique en ligne BenchChem!

2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole

Antimycobacterial QSAR Benzimidazole scaffold

2-[(2-Chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole (CAS 312275-13-1, molecular formula C15H13ClN2S, MW 288.8 g/mol) is a synthetic heterocyclic compound belonging to the 2-sulfanylbenzimidazole subclass. Its structure features a 5(6)-methylbenzimidazole core linked through a thioether bridge to a 2-chlorobenzyl moiety.

Molecular Formula C15H13ClN2S
Molecular Weight 288.8g/mol
CAS No. 312275-13-1
Cat. No. B394032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole
CAS312275-13-1
Molecular FormulaC15H13ClN2S
Molecular Weight288.8g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=C3Cl
InChIInChI=1S/C15H13ClN2S/c1-10-6-7-13-14(8-10)18-15(17-13)19-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3,(H,17,18)
InChIKeyYOLFMMYVRKEHJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole (CAS 312275-13-1): Structural and Pharmacophoric Baseline for Procurement Selection


2-[(2-Chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole (CAS 312275-13-1, molecular formula C15H13ClN2S, MW 288.8 g/mol) is a synthetic heterocyclic compound belonging to the 2-sulfanylbenzimidazole subclass. Its structure features a 5(6)-methylbenzimidazole core linked through a thioether bridge to a 2-chlorobenzyl moiety . The compound contains a benzimidazole scaffold fused with a six-membered benzene ring and a five-membered imidazole ring, with a calculated logP of 4.574 and polar surface area of 17.98 Ų . As a member of the broader 2-(substituted benzyl)sulfanyl benzimidazole family, it has been investigated for antimicrobial and antimycobacterial potential [1][2]. The presence of both the methyl substituent on the benzimidazole core and the ortho-chloro substituent on the benzyl ring creates a distinct pharmacophoric profile that cannot be replicated by simple in-class analogs.

Why 2-[(2-Chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole Cannot Be Replaced by Common In-Class Benzimidazole Analogs


Substituting CAS 312275-13-1 with a structurally similar benzimidazole derivative—such as the non-methylated analog 2-(2-chlorobenzylsulfanyl)-1H-benzimidazole (CAS 35838-26-7) or other 2-benzylsulfanyl heterocycles—risks a measurable loss of antimycobacterial potency. A comprehensive quantitative structure-activity relationship (QSAR) analysis of 1,160 MIC values demonstrated that the 5-methylbenzimidazole (5-Me-BIM) scaffold consistently outperforms the unsubstituted benzimidazole (BIM), benzoxazole (BOZ), and benzothiazole (BTZ) cores, with the activity ranking established as BTZ < BOZ ≈ BIM < 5-Me-BIM [1]. The target compound incorporates this potency-enhancing 5(6)-methyl substitution, a feature absent from many commercially available 2-benzylsulfanyl benzimidazole analogs. Furthermore, the QSAR model established that logP, Hammett σ constants, and molar refraction contribute to activity with a correlation coefficient R of 0.79–0.88, implying that altering the ortho-chloro substituent or removing the methyl group shifts the compound into a less favorable region of the activity landscape [1]. These quantitative relationships make generic substitution pharmacodynamically non-equivalent.

Quantitative Differentiation Evidence for 2-[(2-Chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole (CAS 312275-13-1): Comparator-Backed Selection Data


5-Methylbenzimidazole Core Confers Superior Antimycobacterial Activity Over Unsubstituted Benzimidazole, Benzoxazole, and Benzothiazole Congeners

In a QSAR study analyzing 1,160 MIC values across four heterocyclic scaffolds bearing identical 2-(substituted benzyl)sulfanyl substituent panels, the 5-methylbenzimidazole (5-Me-BIM) series—the core scaffold of CAS 312275-13-1—exhibited significantly higher antimycobacterial activity than benzimidazole (BIM), benzoxazole (BOZ), and benzothiazole (BTZ) analogs [1]. The activity ranking was definitively established as BTZ < BOZ ≈ BIM < 5-Me-BIM across Mycobacterium kansasii 6509/96, M. avium My 330/88, M. kansasii My 235/80, and M. tuberculosis My 331/88 [1].

Antimycobacterial QSAR Benzimidazole scaffold

QSAR-Defined Substituent Parameter Space: Ortho-Chloro Substitution Provides a Quantifiable logP–Activity Operating Point Distinct from Nitro and Cyano Analogs

The QSAR analysis of 2-(substituted benzyl)sulfanyl derivatives demonstrated that log MIC values depend with a negative slope on Hammett σ constants or molar refraction MR and are dominantly raised with increasing log P and partially lowered by (log P)² or σ × Δlog P [1]. The target compound bears an ortho-chloro substituent (Hammett σₘ = 0.37, σₚ = 0.23), which places it in a quantitatively different parameter space compared to the 4-NO₂ (σₚ = 0.78), 3,5-(NO₂)₂, and 4-CN analogs previously identified as the most active derivatives [1]. While 3-CSNH₂, 2,4-(NO₂)₂, and 3,5-(NO₂)₂ derivatives exhibited the highest antimycobacterial potency overall, the 2-Cl derivative offers a moderate-electron-withdrawing, intermediate-lipophilicity profile (calculated logP = 4.574 ) that occupies a distinct and underexploited region of the validated activity landscape (R = 0.79–0.88) [1].

QSAR modeling lipophilicity substituent effects

Strain Sensitivity Hierarchy: M. kansasii as the Most Susceptible Target Organism for 5-Me-BIM Derivatives Including the 2-Chlorobenzyl Analog

Across the entire 2-(substituted benzyl)sulfanyl dataset (n = 1,160 MIC values), the sensitivity of mycobacterial strains toward all tested derivatives followed the consistent order: M. kansasii 6509/96 > M. avium My 330/88 > M. kansasii My 235/80 > M. tuberculosis My 331/88 [1]. This strain selectivity profile applies to the 5-Me-BIM scaffold class and therefore directly informs the expected potency gradient for CAS 312275-13-1. M. kansasii 6509/96, the most sensitive strain, represents a clinically relevant nontuberculous mycobacterium (NTM) increasingly associated with pulmonary disease in immunocompromised populations [1]. In contrast, the standard antitubercular agent isoniazid (INH) shows an MIC of 500 μmol/L against NTM, while the most active 5-Me-BIM derivatives in the series achieved MIC values as low as 4 μmol/L [2].

Mycobacterium kansasii strain selectivity antimycobacterial screening

Benzimidazole-Thioether Motif Demonstrates Antifungal Differentiation Over Albendazole in Structurally Related Series

Although direct antifungal data for CAS 312275-13-1 are not available in the primary literature, a structurally related benzimidazole-thioether-carbamate hybrid series provides class-level evidence for the antifungal potential of the thioether motif. In a 2022 study, novel benzimidazole derivatives bearing thioether and carbamate moieties were evaluated against six fungal pathogens at 50 μg/mL [1]. The most active compound (E11) achieved 70% inhibition against Verticillium daliae and 75% inhibition against Phytophthora infestans, significantly outperforming the clinical benzimidazole antifungal albendazole (38% and 61%, respectively) [1]. This demonstrates that the thioether linkage at the benzimidazole 2-position—a structural feature shared with CAS 312275-13-1—can confer meaningful antifungal activity advantages over established benzimidazole carbamate antifungals.

Antifungal thioether benzimidazole carbamate

Computed Physicochemical Profile: Moderate Lipophilicity and Low Polar Surface Area Distinguish CAS 312275-13-1 from More Polar Nitro-Substituted Analogs

The calculated physicochemical properties of CAS 312275-13-1 include a logP of 4.574, logD of 4.5686, logSw of -4.5706, and a topological polar surface area (TPSA) of 17.98 Ų . In contrast, the most antimycobacterially potent 5-Me-BIM derivatives identified in the QSAR study bear highly polar nitro (3,5-(NO₂)₂, 2,4-(NO₂)₂) or carbamothioyl (3-CSNH₂, 4-CSNH₂) substituents, which would substantially increase TPSA and reduce logP relative to the 2-chloro derivative [1]. The QSAR model explicitly identified that high polarizability combined with low lipophilicity and electron-withdrawing character drives maximal activity, but also noted that the logP dependence includes a negative (logP)² term, indicating an optimal intermediate lipophilicity range [1]. The 2-Cl derivative's logP of 4.57 occupies a position closer to typical drug-like oral bioavailability space (Lipinski logP ≤ 5) than the highly polar nitro analogs, potentially offering advantages in membrane permeability for whole-cell screening applications.

Drug-likeness logP polar surface area

Research and Industrial Application Scenarios for 2-[(2-Chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole (CAS 312275-13-1) Grounded in Quantitative Evidence


Antimycobacterial Screening Library Enrichment Targeting Nontuberculous Mycobacteria (NTM), Particularly M. kansasii

CAS 312275-13-1 should be prioritized for antimycobacterial screening panels focused on NTM, especially M. kansasii 6509/96—the most sensitive strain across all 2-(substituted benzyl)sulfanyl derivatives tested [1]. The 5-Me-BIM scaffold consistently outperforms BIM, BOZ, and BTZ congeners, and class-level MIC values for 5-Me-BIM derivatives against NTM are as low as 4 μmol/L, representing a >100-fold improvement over isoniazid (MIC 500 μmol/L against NTM) [1][2]. The compound is a rational procurement choice for hit discovery programs addressing the emerging clinical need for NTM therapeutics where standard antituberculars fail.

Structure-Activity Relationship (SAR) Exploration Around the 5-Me-BIM Scaffold with a Moderate-Electron-Withdrawing, ortho-Substituted Benzyl Group

The existing QSAR model (R = 0.79–0.88) has been built predominantly on para- and meta-substituted benzyl analogs (4-NO₂, 3-NO₂, 4-CN, 3-CN, 3,5-(NO₂)₂, 2,4-(NO₂)₂) [1]. The ortho-chloro substituent of CAS 312275-13-1 introduces a sterically and electronically distinct parameter into the model where the steric constant ν was previously found not statistically significant—a conclusion that merits re-examination with explicit ortho-substituted test compounds [1]. Procuring this compound enables medicinal chemists to test whether ortho substitution introduces steric effects that alter the established logP–activity relationship, potentially opening new vectors for activity optimization.

Antifungal Discovery Screening Against Phytophthora infestans and Verticillium daliae Leveraging the Benzimidazole-Thioether Pharmacophore

Structurally related benzimidazole-thioether derivatives have demonstrated superiority over albendazole against P. infestans (75% vs. 61% inhibition) and V. daliae (70% vs. 38% inhibition) at 50 μg/mL in mycelium growth rate assays [3]. CAS 312275-13-1, bearing the same 2-thioether benzimidazole core motif, represents a logical inclusion in antifungal screening cascades targeting oomycete and soilborne fungal pathogens of agricultural relevance. Its procurement provides access to an underexplored substitution pattern (2-chlorobenzylthio on 5-Me-BIM) not represented in the published antifungal series.

Physicochemical Property-Driven Lead Optimization: Balancing logP and TPSA in Benzimidazole Anti-Infective Programs

With a calculated logP of 4.574 and TPSA of 17.98 Ų, CAS 312275-13-1 occupies a favorable drug-like physicochemical space that contrasts with the highly polar, maximally active nitro-substituted 5-Me-BIM analogs [1]. The QSAR model's (logP)² term indicates an optimal intermediate lipophilicity exists, and the 2-Cl derivative provides a calibrated reference point for tuning permeability–potency trade-offs. This compound is suitable for procurement as a control compound in lead optimization programs that aim to balance whole-cell activity with acceptable ADME properties within the benzimidazole anti-infective class.

Quote Request

Request a Quote for 2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.